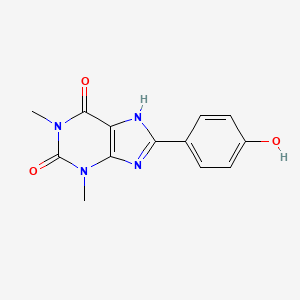
8-(4-Hydroxyphenyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Hydroxyphenyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily recognized for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a hydroxyphenyl group at the 8th position of theophylline enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxyphenyl)theophylline typically involves the modification of theophylline. One common method includes the reaction of theophylline with 4-hydroxybenzaldehyde under specific conditions to introduce the hydroxyphenyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Hydroxyphenyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can further undergo additional modifications to yield a wide range of compounds with diverse pharmacological activities .
Scientific Research Applications
8-(4-Hydroxyphenyl)theophylline has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(4-Hydroxyphenyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscles.
Adenosine Receptor Antagonism: It blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: Enhances histone deacetylase activity, which decreases the expression of inflammatory genes.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Another methylxanthine with similar adenosine receptor antagonism but different pharmacokinetics.
Theobromine (3,7-dimethylxanthine): A less potent adenosine receptor antagonist with milder effects on the central nervous system.
Paraxanthine (1,7-dimethylxanthine): A major metabolite of caffeine with similar pharmacological properties.
Uniqueness: 8-(4-Hydroxyphenyl)theophylline stands out due to its enhanced anti-inflammatory properties and potential for targeted therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and clinical settings .
Properties
CAS No. |
85872-69-1 |
|---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
8-(4-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(18)6-4-7/h3-6,18H,1-2H3,(H,14,15) |
InChI Key |
YGBHMJNRSBKDLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)
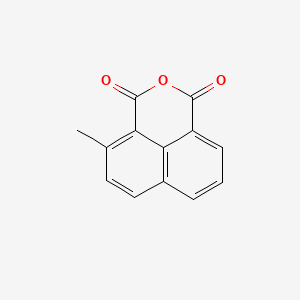
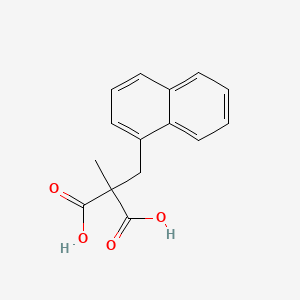
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)

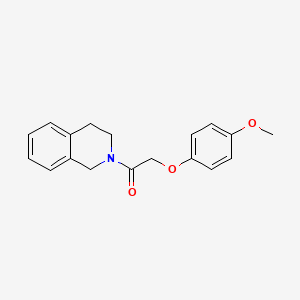
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
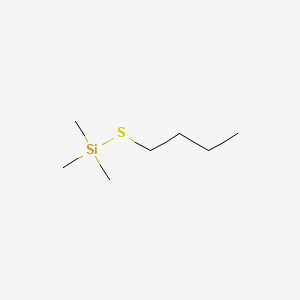

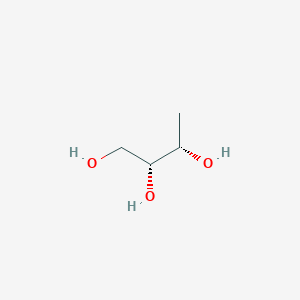
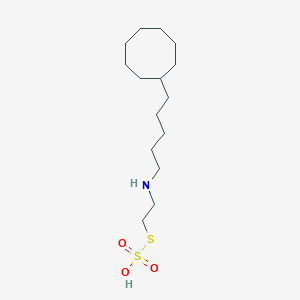
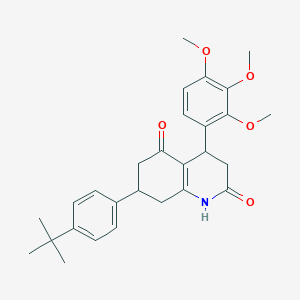
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
